molecular formula C13H11F2N3O B2459202 3,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide CAS No. 2097869-04-8

3,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2459202
CAS No.: 2097869-04-8
M. Wt: 263.248
InChI Key: KGIRINUUEFPWOR-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and neuroscience research, particularly in the study of metabotropic glutamate receptors (mGluRs). With the CAS number 2097869-04-8 and a molecular formula of C13H11F2N3O, it has a molecular weight of 263.24 g/mol . The compound features a benzamide core differentially substituted with fluorine atoms at the 3 and 4 positions, which is linked via a methylene group to a 6-methylpyrimidine moiety . This specific structural motif is significant because closely related N-(pyrimidin-4-ylmethyl)benzamide compounds have been investigated as novel, non-alkyne scaffolds for developing metabotropic glutamate receptor subtype 5 (mGluR5) antagonists . The mGluR5 receptor is a well-established target for various central nervous system (CNS) disorders, including anxiety, depression, neuropathic pain, and addiction . As such, this compound serves as a valuable chemical tool for researchers exploring structure-activity relationships (SAR) in this class of molecules and for investigating the role of mGluR5 in CNS function and disease models. The compound is supplied for research purposes exclusively. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c1-8-4-10(18-7-17-8)6-16-13(19)9-2-3-11(14)12(15)5-9/h2-5,7H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIRINUUEFPWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride-Mediated Amide Coupling

The most widely reported method involves converting 3,4-difluorobenzoic acid to its acid chloride intermediate, followed by reaction with (6-methylpyrimidin-4-yl)methanamine. Key steps include:

  • Chlorination : Treatment of 3,4-difluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in dichloromethane (DCM) at reflux yields 3,4-difluorobenzoyl chloride.
  • Amine Coupling : The acid chloride reacts with (6-methylpyrimidin-4-yl)methanamine in the presence of a base such as triethylamine (Et₃N) or pyridine.

Example Procedure :

  • Dissolve 3,4-difluorobenzoic acid (1.0 equiv) in anhydrous DCM.
  • Add oxalyl chloride (1.2 equiv) and catalytic DMF at 0°C.
  • Stir at room temperature for 2 hr, then concentrate under vacuum.
  • Add (6-methylpyrimidin-4-yl)methanamine (1.1 equiv) and Et₃N (2.0 equiv) in DCM.
  • Stir overnight, wash with NaHCO₃, dry over MgSO₄, and purify via recrystallization.

Yield : 78–85% (ethanol/water).

Carbodiimide-Based Coupling

This method employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid.

Optimized Conditions :

Component Quantity Conditions
3,4-Difluorobenzoic acid 1.0 equiv DMF, 0°C to rt, 12 hr
EDC·HCl 1.2 equiv
HOBt 1.2 equiv
(6-Methylpyrimidin-4-yl)methanamine 1.1 equiv

Yield : 82–89% after column chromatography (silica gel, ethyl acetate/hexane).

Direct Aminolysis of Activated Esters

Activated esters such as pentafluorophenyl (PFP) or N-hydroxysuccinimide (NHS) esters enable milder reaction conditions.

Protocol :

  • Prepare NHS ester of 3,4-difluorobenzoic acid using NHS and DCC in THF.
  • Filter off dicyclohexylurea (DCU) and add (6-methylpyrimidin-4-yl)methanamine.
  • Stir at 25°C for 6 hr.

Advantages :

  • No acidic byproducts.
  • Suitable for heat-sensitive substrates.

Yield : 91% (isolated via precipitation).

Solid-Phase Synthesis

For high-throughput applications, resin-bound approaches have been explored:

  • Load Wang resin with 3,4-difluorobenzoic acid using DIC/HOBt.
  • Couple (6-methylpyrimidin-4-yl)methanamine in DMF.
  • Cleave with TFA/DCM (95:5).

Yield : 76% (HPLC purity >95%).

Optimization Strategies

Solvent Effects

Solvent Reaction Time Yield (%) Purity (%)
DCM 12 hr 78 98
DMF 6 hr 89 99
THF 24 hr 65 97

Polar aprotic solvents (DMF, DMSO) accelerate reactions due to improved carboxylate stabilization.

Base Selection

Base Yield (%) Byproduct Formation
Et₃N 85 Low
Pyridine 79 Moderate
K₂CO₃ 92 High (requires filtration)

Bicarbonate bases (e.g., K₂CO₃) show superior yields but complicate workup.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.84 (s, 1H, pyrimidine-H), 7.92–7.85 (m, 2H, aryl-H), 7.62–7.55 (m, 1H, aryl-H), 4.72 (d, J = 5.6 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃).
  • MS (ESI+) : m/z 264.1 [M+H]⁺ (calc. 263.24).

Comparative Analysis of Methods

Method Yield (%) Scalability Cost
Acid Chloride 78–85 High Low
Carbodiimide 82–89 Moderate Medium
Activated Esters 91 Low High
Solid-Phase 76 High Very High

The acid chloride route remains the most cost-effective for industrial-scale synthesis, while activated esters offer superior yields for small batches.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide. For instance, derivatives containing amide moieties have shown significant activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-75.2
Compound BPC37.8
Compound CA5496.1

These compounds exhibited mechanisms of action that involve the inhibition of tumor growth and induction of apoptosis in cancer cells.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Research indicates that similar derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways:

StudyModelResult
Study ACarrageenan-induced edema in ratsSignificant reduction in paw swelling compared to control (p < 0.05)
Study BLPS-induced inflammation in macrophagesDecreased levels of pro-inflammatory cytokines (TNF-α, IL-6)

Antifungal Activity

The antifungal properties of related compounds have been investigated, showing effectiveness against various plant pathogens:

CompoundPathogenConcentration (µg/ml)Inhibition Rate (%)
Compound DBotrytis cinerea5096.76
Compound ESclerotinia sclerotiorum5082.73

These findings suggest that derivatives of this compound could be potent agents in crop protection strategies.

Insecticidal Activity

Insecticidal evaluations have also been conducted, revealing moderate activity against common agricultural pests:

CompoundPest SpeciesConcentration (µg/ml)Mortality Rate (%)
Compound FMythimna separata50045
Compound GSpodoptera frugiperda50040

While these rates are lower than established insecticides, they indicate potential for development into novel pest management solutions.

Materials Science Applications

The unique structural attributes of this compound also lend themselves to applications in materials science. Its incorporation into polymer matrices has been explored for enhancing thermal stability and mechanical properties.

Case Studies

  • Thermal Stability Enhancement : A study demonstrated that incorporating fluorinated compounds into polymer blends improved thermal degradation temperatures by up to 30°C compared to unmodified polymers.
  • Mechanical Property Improvement : The addition of this compound to polycarbonate matrices resulted in a notable increase in tensile strength and impact resistance.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to form hydrogen bonds with succinate dehydrogenase (SDH), inhibiting its activity . This interaction disrupts the enzyme’s function, leading to potential antifungal and antibacterial effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution : The 3,4-difluoro pattern in the target compound contrasts with single substitutions (e.g., 2-fluoro in Example 53 or 4-chloro in L1 ), which may alter electronic effects and binding affinity.
  • Heterocyclic Side Chains : The pyrimidinylmethyl group distinguishes it from oxadiazole (LMM5) or pyrazolo-pyrimidine (Example 53) derivatives, influencing solubility and target specificity.

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

Compound Name Melting Point (°C) Solubility/LogP (Predicted)
Target Compound Not reported Moderate (LogP ~2.5–3.5*)
Rip-B () 96 Low (due to phenolic -OH)
Example 53 () 175–178 Low (high molecular weight)

*Predicted LogP based on fluorine and pyrimidine contributions. Fluorine atoms reduce hydrophobicity, while the pyrimidine ring may enhance water solubility compared to purely aromatic analogs .

Biological Activity

3,4-Difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its therapeutic potential.

Basic Information

  • Molecular Formula : C13_{13}H11_{11}F2_2N3_3O
  • Molecular Weight : 263.24 g/mol
  • CAS Number : 2195951-66-5
  • Structure : The compound features a benzamide core with difluoro and pyrimidine substituents, which may influence its biological interactions.

Structure-Activity Relationship (SAR)

The presence of fluorine atoms and the pyrimidine ring in the structure contributes to the compound's lipophilicity and potential receptor interactions, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) cells.

Case Study : A study highlighted that a related compound demonstrated an IC50_{50} value of 225 µM against MCF-7 cells, leading to increased lactate dehydrogenase (LDH) levels, indicative of cytotoxic effects .

Anti-inflammatory Activity

Compounds containing the pyrimidine moiety have also been evaluated for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α more effectively than conventional treatments like dexamethasone.

Data Table: Inhibitory Effects on Cytokines

CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
Compound A89%78%
Compound B83%72%

Neuroleptic Activity

The benzamide class, which includes our compound of interest, has been investigated for neuroleptic activity. Research on structurally related compounds suggests they may modulate dopaminergic pathways, potentially offering therapeutic benefits for psychotic disorders.

Findings : A related benzamide was found to be significantly more active than traditional neuroleptics like haloperidol, suggesting that modifications in the benzamide structure can enhance pharmacological efficacy .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in the S phase, promoting apoptosis in cancer cells .
  • Cytokine Modulation : The ability to downregulate inflammatory cytokines positions these compounds as potential treatments for inflammatory diseases.

Q & A

Q. Key Parameters :

  • Temperature : 0–25°C to minimize side reactions.
  • Yield : 65–75% for small-scale synthesis .

How can structural ambiguities in fluorinated benzamide derivatives be resolved using crystallography?

Advanced Research Question
Fluorine atoms introduce challenges in X-ray crystallography due to their high electron density and potential disorder. Methodological considerations include:

  • Data Collection : High-resolution data (≤1.0 Å) to resolve fluorine positions .
  • Refinement Tools : SHELXL employs anisotropic displacement parameters for fluorine atoms, improving accuracy .
  • Validation : Check for residual electron density near fluorine sites using tools like PLATON.

Example : In a related trifluoromethylbenzamide, disorder in fluorine positions was resolved by refining occupancies at 50% for alternative sites .

What in vitro assays are suitable for initial biological screening of this compound?

Basic Research Question

  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) using fluorescence polarization or ADP-Glo™ kits .
  • Antimicrobial Activity : MIC determination via broth microdilution against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC50 calculations .

Critical Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks.

How does fluorination at the 3,4-positions influence SAR in benzamide-based enzyme inhibitors?

Advanced Research Question
Fluorine substituents enhance binding via:

  • Electrostatic Interactions : Fluorine’s electronegativity stabilizes interactions with catalytic lysine residues (e.g., in kinases) .
  • Metabolic Stability : Reduced CYP450-mediated oxidation compared to non-fluorinated analogs .

Data Conflict Example : A 3,4-difluoro analog showed 10× higher IC50 against EGFR than its 2,5-difluoro counterpart, suggesting steric hindrance in the active site .

How can contradictory solubility and potency data be reconciled during lead optimization?

Advanced Research Question
Contradictions arise when fluorination improves potency but reduces aqueous solubility. Strategies include:

  • Prodrug Design : Introduce phosphate or PEG groups at the pyrimidine nitrogen .
  • Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
  • Structural Modifications : Replace one fluorine with a hydroxyl group (e.g., 3-F → 3-OH) to balance hydrophilicity .

Case Study : A 3-fluoro-4-hydroxy analog retained 85% potency while improving solubility from 2 µM to 50 µM .

What analytical techniques validate purity and stability of this compound under storage conditions?

Basic Research Question

  • HPLC-PDA : C18 column, acetonitrile/water gradient (95% purity threshold) .
  • NMR Stability Studies : Monitor degradation (e.g., hydrolysis of the amide bond) after 6 months at −20°C .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]+ at m/z 323.0962 .

How do computational methods aid in predicting off-target effects of this compound?

Advanced Research Question

  • Molecular Docking : SwissDock or AutoDock Vina screens against >500 human kinases to predict promiscuity .
  • ADMET Prediction : Tools like ADMETlab 2.0 assess blood-brain barrier penetration (logBB < −1.0 indicates low CNS activity) .
  • Contradiction Analysis : Discrepancies between in silico predictions and experimental data (e.g., false-positive kinase hits) are resolved by adjusting force field parameters (e.g., AMBER vs. CHARMM) .

Q. Tables for Key Data

Synthetic Route Comparison SolventCatalystYield (%)Purity (HPLC)
Dichloromethane/Triethylamine DCMNone6897.2
THF/NaH THFNaH7296.5
Fluorination Impact on IC50 (EGFR) SubstituentsIC50 (nM)
3,4-DifluoroF, F12.3
2,5-DifluoroF, F1.8
Non-fluorinatedH, H230.5

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